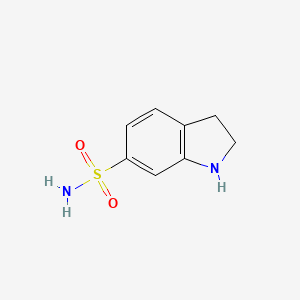

2,3-dihydro-1H-indole-6-sulfonamide

Übersicht

Beschreibung

2,3-dihydro-1H-indole-6-sulfonamide is a compound that belongs to the class of organic compounds known as indoles . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . It is produced by a variety of techniques .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of all synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitors

2,3-Dihydro-1H-indole-6-sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase isoforms. These derivatives show potential in inhibiting both α- and β-carbonic anhydrases from various species, making them potential candidates for clinical applications where strong inhibition is required (Güzel et al., 2010).

Inhibition of Mycobacterial Carbonic Anhydrases

The sulfonamide derivatives show promising inhibitory activity against mycobacterial carbonic anhydrases, which could be beneficial for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Antimitotic and Anticancer Properties

- Antimitotic Activities: Certain indole sulfonamides, including this compound derivatives, have shown antitumor activities by inhibiting microtubule assembly dynamics, making them potential agents in cancer treatment (Mohan et al., 2006).

Synthesis and Structural Studies

Synthesis of Derivatives

Research has been conducted on synthesizing new derivatives of this compound for potential biological applications, exploring reactions based on redox potential and steric factors (Avdeenko et al., 2020).

Cascade Annulation Processes

Studies on the cascade annulation of diarylalkyne sulfonamides have been done to form biologically significant compounds such as 5,10-dihydroindolo[3,2-b]indoles (Yu et al., 2016).

Conformational Analysis

Research includes an in-depth comparison of the solution and solid-state conformations of hexahydropyrrolo[2,3-b]indoles, closely related to the indole sulfonamides, which helps understand the chemistry of such compounds (Crich et al., 1995).

Biochemical and Molecular Applications

- Cancer Detection Using Optical Imaging: The development of water-soluble this compound derivatives for cancer detection showcases the potential use in developing molecular-based beacons for cancer detection through optical imaging (Pham et al., 2005).

Wirkmechanismus

Target of Action

Indoline-6-sulfonamide primarily targets the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . DapE is a key enzyme in the lysine biosynthetic pathway in bacteria, responsible for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both essential for cell-wall synthesis .

Mode of Action

Indoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in indoline-6-sulfonamide acts as a zinc-binding group (ZBG), which is crucial for the inhibitory action of the compound . This interaction results in the inhibition of DapE, disrupting the normal function of the enzyme .

Biochemical Pathways

The inhibition of DapE by indoline-6-sulfonamide affects the lysine biosynthetic pathway . This pathway is responsible for the production of lysine and m-DAP, which are essential components of the bacterial cell wall . By inhibiting DapE, indoline-6-sulfonamide disrupts the production of these components, affecting the integrity of the bacterial cell wall .

Pharmacokinetics

The compound’s hydrophilic properties, primarily due to the sulfonamide group, suggest that it may have good absorption and distribution characteristics

Result of Action

The primary molecular effect of indoline-6-sulfonamide’s action is the inhibition of the DapE enzyme . This results in the disruption of the lysine biosynthetic pathway, affecting the production of essential components of the bacterial cell wall . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .

Action Environment

The efficacy and stability of indoline-6-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also affect the compound’s stability and activity

Zukünftige Richtungen

The future directions for 2,3-dihydro-1H-indole-6-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to new treatments for a variety of conditions given the wide range of biological activities exhibited by indole derivatives .

Biochemische Analyse

Biochemical Properties

2,3-dihydro-1H-indole-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the modulation of inflammatory responses, making this compound a potential anti-inflammatory agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other mediators .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can maintain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters and can bind to plasma proteins such as albumin. These interactions influence its localization, accumulation, and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization can provide insights into its precise mechanisms of action .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPJJBLZNNTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

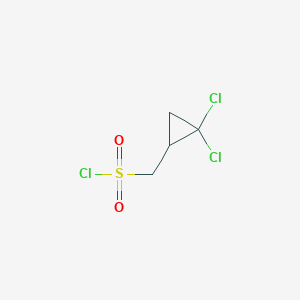

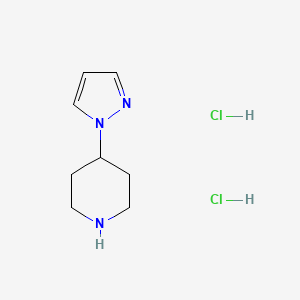

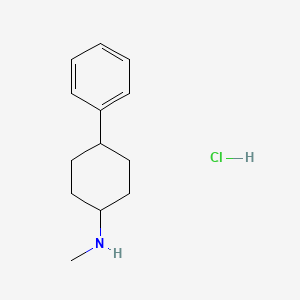

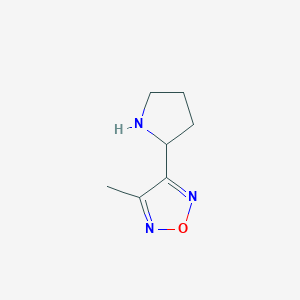

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does indoline-6-sulfonamide interact with its target, DapE, and what are the downstream effects of this interaction?

A1: Indoline-6-sulfonamide acts as an inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). [] This enzyme plays a crucial role in the biosynthesis of lysine, an essential amino acid for bacterial cell wall formation. By inhibiting DapE, indoline-6-sulfonamide disrupts lysine biosynthesis, ultimately leading to bacterial cell death. Molecular docking studies suggest that the sulfonamide group of the inhibitor interacts with the zinc ion in the active site of DapE, effectively blocking the enzyme's activity. []

Q2: What is known about the structure-activity relationship (SAR) of indoline-6-sulfonamide derivatives as DapE inhibitors?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions the synthesis of a series of indoline-6-sulfonamide analogs. [] This suggests that researchers explored modifications to the core structure to investigate their impact on inhibitory potency against DapE. Further research exploring variations in the substituents attached to the indoline and sulfonamide moieties could provide valuable insights into the SAR and guide the development of more potent and selective DapE inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)